(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

Chiral resolution Enantioselective synthesis Medicinal chemistry

(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one (CAS 2166265-55-8) is a chiral, Boc-protected octahydropyrrolo[1,2-a]pyrazine ketone with molecular formula C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol. Its structure features a rigid fused bicyclic scaffold containing a ketone at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen, making it a versatile intermediate for medicinal chemistry programs targeting chiral amine-containing drug candidates.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
Cat. No. B13026344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1
InChIInChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3
InChIKeyOGPPYSGAQKXGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one – A Chiral Bicyclic Building Block Overview


(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one (CAS 2166265-55-8) is a chiral, Boc-protected octahydropyrrolo[1,2-a]pyrazine ketone with molecular formula C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol [1]. Its structure features a rigid fused bicyclic scaffold containing a ketone at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen, making it a versatile intermediate for medicinal chemistry programs targeting chiral amine-containing drug candidates .

Why Substituting (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one with Another Analog Risks Project Failure


Generic substitution of chiral building blocks in drug discovery pipelines often leads to failed biological assays, wasted synthetic effort, and irreproducible results [1]. For the octahydropyrrolo[1,2-a]pyrazine scaffold, stereochemistry at the 8a position dictates the spatial orientation of downstream substituents, directly impacting target binding [2]. The Boc protecting group provides orthogonal reactivity and acid-labile deprotection compatibility that is not matched by Cbz, Fmoc, or acetyl alternatives, while the (R)-enantiomer ensures the correct absolute configuration for chiral recognition in biological systems . Using the racemate or the (S)-enantiomer introduces uncontrolled variables that can confound structure-activity relationship (SAR) studies.

Quantitative Differentiation of (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one for Procurement Decisions


Enantiomeric Purity: (R) vs (S) and Racemate – Absolute Configuration Impacts Downstream Chiral Recognition

The (R)-enantiomer (CAS 2166265-55-8) is supplied with a typical purity of >98% . In contrast, the racemate (CAS 1532891-91-0) lacks stereochemical definition , while the (S)-enantiomer (CAS 1190946-32-7) is structurally distinct and may exhibit different biological activity . For chiral drug synthesis, using the correct enantiomer is essential because biological targets discriminate between mirror-image isomers.

Chiral resolution Enantioselective synthesis Medicinal chemistry

Boc-Protecting Group Advantage: Acid-Labile Orthogonality vs. Cbz/Fmoc/Acetyl

The Boc group on (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is cleavable with TFA or HCl/dioxane under mild acidic conditions, while the ketone and bicyclic scaffold remain intact [1]. In contrast, Cbz requires harsher hydrogenolysis, Fmoc requires basic conditions, and acetyl offers no orthogonal deprotection route [2]. This enables late-stage diversification in complex synthetic sequences.

Protecting group strategy Orthogonal synthesis Solid-phase synthesis

Physicochemical Property Comparison: XLogP3-AA and Hydrogen Bonding Capacity

The target compound has a computed XLogP3-AA of 0.5, indicating moderate hydrophilicity, with 0 hydrogen bond donors and 4 acceptors [1]. The (S)-enantiomer shares identical computed descriptors, but the racemic mixture may exhibit altered solid-state properties such as melting point depression . For formulation and stock solution preparation, the pure (R)-enantiomer ensures consistent solubility and dissolution behavior.

Lipophilicity Permeability Drug-likeness

Optimal Use Cases for (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one in Scientific R&D and Industrial Chemistry


Chiral Amine Library Synthesis for CNS Drug Discovery

Medicinal chemists targeting T-type calcium channel blockers (e.g., AbbVie patent US20130085142A1) require the (R)-configured octahydropyrrolo[1,2-a]pyrazine scaffold as a key intermediate [1]. Boc deprotection with TFA yields the free piperazine, which can be immediately functionalized with diverse electrophiles (sulfonamides, amides, ureas) while maintaining the critical (R) stereochemistry. The predictable acid-labile deprotection (TFA/DCM, rt) [2] ensures orthogonal compatibility with other protecting groups often present in complex CNS-active chemotypes.

Solid-Phase Parallel Synthesis of IAP Antagonist Libraries

The Boc-protected, ketone-functionalized scaffold is directly amenable to solid-phase resin attachment and subsequent diversification strategies described for octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists [1]. The ketone at the 7-position serves as a handle for reductive amination or Grignard additions, generating diverse compound libraries for apoptosis research. The >98% purity [2] ensures high initial loading efficiency and minimizes byproduct formation in array synthesis.

SAR Studies on N-Myristoyltransferase-1 (NMT-1) Inhibitors

Recent studies identified cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotypes as NMT-1 inhibitors [1]. The (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can serve as a late-stage intermediate for installing the cyclohexyl or other hydrophobic N-2 substituents. Its defined stereochemistry at C8a ensures that SAR interpretations are not confounded by enantiomeric mixtures, a critical consideration when QSAR models (r² = 0.72) are used to guide optimization.

Large-Scale Batch Procurement for Preclinical Candidate Synthesis

Industrial procurement teams sourcing this intermediate for lead optimization programs require reproducible quality. Vendor specifications consistently report >98% purity by HPLC [1] with available certificates of analysis including NMR and GC data [2]. The (R)-stereoisomer is readily available from multiple qualified suppliers (e.g., Leyan, MolCore, Bidepharm) at gram-to-kilogram scales, ensuring supply chain reliability and batch-to-batch consistency for GLP toxicology batch production.

Quote Request

Request a Quote for (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.